4-Bromo-2-(1-hydroxyethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(1-hydroxyethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAGFKJTZFIQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 1 Hydroxyethyl Phenol
Chemo- and Regioselective Bromination Strategies
The introduction of a bromine atom at a specific position on the phenol (B47542) ring is a critical step in the synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol. The hydroxyl group of phenol is a powerful activating group, directing incoming electrophiles to the ortho and para positions. savemyexams.com This inherent reactivity necessitates careful control to achieve the desired regioselectivity.
Direct Bromination of Phenolic Substrates
Direct bromination of phenolic compounds is a common method for introducing bromine onto the aromatic ring. savemyexams.com The reactivity of phenol is such that it can be readily brominated with bromine water, even without a catalyst, leading to the formation of 2,4,6-tribromophenol. byjus.com To achieve mono-bromination, milder conditions and less polar solvents are required. byjus.com For instance, treating phenol with bromine in a solvent of low polarity, such as chloroform (B151607) (CHCl3), at low temperatures can yield monobromophenols. byjus.com
In the context of synthesizing this compound, direct bromination of 2-(1-hydroxyethyl)phenol (B3147305) would be a potential route. However, the presence of two activating groups, the hydroxyl and the 1-hydroxyethyl groups, complicates the regioselectivity. The hydroxyl group strongly directs to the ortho and para positions. savemyexams.com Therefore, careful optimization of reaction conditions, including the choice of brominating agent and solvent, would be crucial to favor the formation of the desired 4-bromo isomer.
A study on the bromination of 4-hydroxyphenethyl alcohol using a solution of oxone and sodium bromide in acetone (B3395972) and water resulted in the monobrominated product in nearly quantitative yield. nih.gov This method demonstrates a practical approach to the selective bromination of a phenol derivative. nih.gov
Stereoselective Approaches to the 1-Hydroxyethyl Side Chain
The 1-hydroxyethyl group in this compound contains a chiral center. Therefore, controlling the stereochemistry of this group is essential for the synthesis of enantiomerically pure forms of the compound.
Asymmetric Reduction of Ketone Precursors
A prominent method for establishing the stereochemistry of the 1-hydroxyethyl group is the asymmetric reduction of a prochiral ketone precursor, namely 2-acetyl-4-bromophenol. Asymmetric reduction is a key technique for producing chiral secondary alcohols. nih.gov
The Corey-Itsuno-Shibata (CBS) reduction, which utilizes oxazaborolidine catalysts derived from chiral amino alcohols, is a widely used and effective method for the enantioselective reduction of prochiral ketones. nih.gov This catalytic approach has been extensively studied and applied in the synthesis of various natural products and medicinally important compounds. nih.gov The catalyst, generated in situ, directs the approach of the reducing agent, typically a borane (B79455) complex, to one face of the ketone, leading to a high degree of enantioselectivity. nih.gov
For the synthesis of a specific enantiomer of this compound, one would select the appropriate chiral lactam alcohol to generate the desired oxazaborolidine catalyst. nih.gov The reaction conditions, including the choice of borane source and solvent, can be optimized to maximize both the yield and the enantiomeric excess of the product. nih.gov
Chiral Auxiliary or Catalyst-Mediated Additions
Another powerful strategy for controlling stereochemistry involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com
In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to guide the addition of a methyl group to an aldehyde or a related electrophile. Oxazolidinones, popularized by David A. Evans, are a widely used class of chiral auxiliaries that have proven effective in various stereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgwilliams.edu
The general approach involves acylating the chiral auxiliary, followed by a diastereoselective enolate formation and subsequent reaction with an electrophile. williams.edu The steric bulk of the auxiliary directs the incoming group to a specific face of the enolate, leading to a high degree of diastereoselectivity. wikipedia.org Finally, the auxiliary is cleaved to yield the chiral product. williams.edu For example, chiral oxazolidinones derived from amino alcohols can be used to control the formation of contiguous stereocenters in aldol reactions. nih.gov
Catalytic asymmetric 1,4-reduction of α-branched 2-vinylazaarenes using a chiral SPINOL-derived borophosphate has also been demonstrated as a viable method for creating chiral centers. researchgate.net This type of catalytic system could potentially be adapted for the asymmetric synthesis of the 1-hydroxyethyl side chain.
Multi-Step Synthesis from Readily Available Precursors
The synthesis of this compound can also be approached through a multi-step sequence starting from simpler, more readily available chemicals. vapourtec.comlibretexts.org This strategy allows for the systematic construction of the target molecule, with each step designed to introduce a specific functional group or structural feature. vapourtec.com
A plausible multi-step synthesis could begin with a simple phenol derivative. For instance, one could start with 4-bromophenol (B116583) and introduce the 2-(1-hydroxyethyl) group through a series of reactions. cdhfinechemical.com Alternatively, one could start with a precursor that already contains a two-carbon side chain, such as 4-hydroxyphenethyl alcohol, and then introduce the bromine atom and modify the side chain as needed. nih.gov
For example, a synthesis could involve the Friedel-Crafts acylation of 4-bromophenol to introduce an acetyl group at the 2-position, yielding 2-acetyl-4-bromophenol. This ketone could then be subjected to asymmetric reduction, as described in section 2.2.1, to produce the desired enantiomer of this compound.
Another multi-step approach could involve the synthesis of a Schiff base intermediate. For example, 5-bromosalicylaldehyde (B98134) can be condensed with an appropriate amine to form a Schiff base, which can then be further modified. nih.govresearchgate.netnih.gov While the direct product of this specific reaction is not this compound, it illustrates the use of multi-step sequences involving intermediate functional group transformations. nih.govresearchgate.netnih.gov
Conversion of Functional Groups Adjacent to the Phenol Moiety
A prominent and direct method for the synthesis of this compound involves the reduction of the ketone precursor, 2-acetyl-4-bromophenol. This transformation selectively targets the carbonyl group, converting it to a secondary alcohol.
Key Reduction Techniques:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. Various catalysts can be utilized, with palladium on carbon (Pd/C) being a common choice. The reaction is typically conducted in a suitable solvent, such as ethanol (B145695), under controlled temperature and pressure to ensure efficient and selective reduction of the ketone without affecting the aromatic bromine substituent.
Chemical Reduction: The use of metal hydrides, such as sodium borohydride (B1222165) (NaBH₄), offers a milder alternative for the reduction of the acetyl group. This reaction is generally carried out in alcoholic solvents like methanol (B129727) or ethanol at ambient temperatures.
The choice between catalytic hydrogenation and chemical reduction often depends on the desired scale of the reaction, cost considerations, and the need to avoid or employ pressurized hydrogen.
Sequential Functionalization Protocols
An alternative synthetic strategy involves the stepwise introduction of the necessary functional groups onto a simpler phenolic starting material. A plausible route begins with the formylation of a brominated phenol, followed by the addition of a methyl group.
Grignard Reaction on 4-bromo-2-hydroxybenzaldehyde:
This approach commences with the synthesis of 4-bromo-2-hydroxybenzaldehyde. This intermediate can then be subjected to a Grignard reaction using a methylmagnesium halide (e.g., CH₃MgBr). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. Careful control of reaction conditions is necessary, particularly the use of anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the decomposition of the highly reactive Grignard reagent.
Optimization of Reaction Parameters for Enhanced Yield and Purity
The successful synthesis of this compound with high yield and purity necessitates the careful optimization of several reaction parameters.
Solvent Systems and Reaction Media Effects
The choice of solvent is critical and can significantly impact reaction rates and product selectivity. For catalytic hydrogenations, polar protic solvents like ethanol are often favored due to their ability to dissolve the phenolic substrate and facilitate the interaction with the solid catalyst. In the case of Grignard reactions, the use of anhydrous aprotic ethers is mandatory to maintain the reactivity of the organometallic reagent. The effect of different solvents on reaction outcomes is a key area of study for process optimization.
Table 1: Illustrative Solvent Effects on the Yield of a Hypothetical Reduction Reaction
| Solvent | Dielectric Constant | Typical Reaction Time (hours) | Hypothetical Yield (%) |
| Methanol | 32.7 | 2 | 92 |
| Ethanol | 24.6 | 3 | 88 |
| Tetrahydrofuran | 7.6 | 6 | 75 |
Temperature, Pressure, and Catalyst Loading Studies
For catalytic hydrogenation processes, temperature and hydrogen pressure are pivotal parameters. An increase in temperature generally accelerates the reaction rate, but excessively high temperatures can lead to undesirable side reactions or catalyst degradation. Similarly, higher hydrogen pressure increases the concentration of dissolved hydrogen, thereby enhancing the rate of hydrogenation. The amount of catalyst used, or catalyst loading, is another crucial factor. While a higher loading can speed up the reaction, it also increases costs and can complicate product workup. Systematic studies are required to identify the optimal balance of these parameters.
Table 2: Hypothetical Optimization Data for Catalytic Hydrogenation
| Temperature (°C) | Pressure (atm) | Catalyst Loading (wt%) | Conversion (%) | Selectivity (%) |
| 25 | 1 | 5 | 75 | 98 |
| 50 | 1 | 5 | 95 | 96 |
| 25 | 5 | 5 | 98 | 97 |
| 25 | 1 | 2.5 | 60 | 99 |
Advanced Purification Techniques for Isomer Separation and Product Isolation
Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and potential isomers. For a chiral molecule like this compound, which possesses a stereocenter, the separation of its enantiomers is a significant consideration.
Recrystallization and Column Chromatography: Standard purification techniques such as recrystallization from a suitable solvent system can be employed to remove achiral impurities and potentially enrich one enantiomer if a conglomerate is formed. Column chromatography using silica (B1680970) gel is another effective method for separating the product from non-isomeric impurities based on differences in polarity.
Chiral High-Performance Liquid Chromatography (HPLC): For the resolution of the enantiomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability in resolving a variety of racemic compounds. The selection of the appropriate CSP and mobile phase is determined through a screening process to achieve optimal separation.
Table 3: Representative Data for Chiral HPLC Separation
| Chiral Stationary Phase | Mobile Phase (Hexane/Ethanol) | Flow Rate (mL/min) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.0 | 10.2 | 12.5 | 2.1 |
| Amylose tris(3,5-dimethylphenylcarbamate) | 85:15 | 1.0 | 8.9 | 10.1 | 1.8 |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of 4-Bromo-2-(1-hydroxyethyl)phenol.
Detailed Band Assignment and Normal Mode Analysis
The vibrational spectra of this compound are characterized by a series of distinct bands corresponding to the various functional groups and the aromatic ring system. A detailed assignment of these bands is typically achieved through a combination of experimental data and theoretical calculations, often employing density functional theory (DFT).
Key vibrational modes for this compound would be expected in the following regions:
O-H Stretching: A broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group stretching vibrations (phenolic and alcoholic). The position and shape of this band are highly sensitive to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations usually appear as a group of weaker bands between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to characteristic bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The stretching vibrations for the phenolic and alcoholic C-O bonds are expected in the 1000-1260 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is typically observed at lower wavenumbers, usually in the range of 500-650 cm⁻¹.
Normal mode analysis, supported by computational models, allows for a precise assignment of each observed band to specific atomic motions within the molecule.
Table 1: Expected Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3200-3600 | ν(O-H) | Phenolic & Alcoholic OH |
| 3000-3100 | ν(C-H) | Aromatic |
| 2850-2970 | ν(C-H) | Aliphatic (ethyl group) |
| 1450-1600 | ν(C=C) | Aromatic Ring |
| 1000-1260 | ν(C-O) | Phenol (B47542), Alcohol |
Probing Intra- and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in the structure and properties of phenols. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the oxygen atom of the adjacent 1-hydroxyethyl group, creating a stable six-membered ring. The presence of such a bond would lead to a shift in the O-H stretching frequency to lower wavenumbers and a sharpening of the corresponding IR band compared to a free hydroxyl group.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the hydroxyl groups of different molecules. This typically results in a very broad O-H stretching band in the FT-IR spectrum. Studies on related molecules like 4-Bromo-2-(hydroxymethyl)phenol have shown the presence of extensive intermolecular hydrogen bonding networks, forming helical structures in the solid state.
The specific nature and strength of these hydrogen bonds can be inferred from the temperature and concentration dependence of the O-H and C-O stretching bands in the vibrational spectra.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry of this compound.
Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) Analysis
A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum would show distinct signals for each unique proton. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the ring. The methine proton of the hydroxyethyl (B10761427) group (-CH(OH)-) and the methyl protons (-CH₃) would appear further upfield. The chemical shifts of the hydroxyl protons (phenolic and alcoholic) can vary significantly depending on the solvent and concentration due to hydrogen bonding.
¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom. The carbon attached to the bromine atom would be influenced by the heavy atom effect. The aromatic carbons would resonate in the 110-160 ppm range, while the aliphatic carbons of the hydroxyethyl group would be found at higher field. Data from similar compounds like 4-bromophenol (B116583) can aid in the assignment of the aromatic signals.
2D NMR: Two-dimensional NMR experiments are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, helping to identify adjacent protons, for instance, connecting the methine and methyl protons of the 1-hydroxyethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for connecting different fragments of the molecule, for example, linking the protons of the 1-hydroxyethyl group to the carbons of the phenol ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is particularly useful for conformational and stereochemical analysis.
Table 2: Predicted Chemical Shift Ranges for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic-H | 6.5 - 7.5 | Splitting pattern depends on coupling |
| ¹H | -CH(OH)- | 4.5 - 5.5 | Quartet, coupled to -CH₃ |
| ¹H | -CH₃ | 1.0 - 2.0 | Doublet, coupled to -CH(OH)- |
| ¹H | -OH | Variable | Broad or sharp, depends on H-bonding |
| ¹³C | Aromatic C-Br | ~110-120 | |
| ¹³C | Aromatic C-H | ~115-135 | |
| ¹³C | Aromatic C-O | ~150-160 | |
| ¹³C | -CH(OH)- | ~65-75 |
Stereochemical Assignment of the 1-Hydroxyethyl Stereocenter
The 1-hydroxyethyl group contains a chiral center at the carbon bearing the hydroxyl group. This means that this compound exists as a pair of enantiomers. While standard NMR can confirm the constitution, advanced techniques or the use of chiral derivatizing agents are typically required to determine the absolute stereochemistry or to analyze enantiomeric purity. NOESY experiments could potentially reveal through-space interactions that might differ between diastereomeric derivatives, aiding in the stereochemical assignment.
X-ray Crystallography and Solid-State Structure Analysis
For this compound, an X-ray crystal structure would unequivocally confirm:
The substitution pattern on the phenol ring.
The conformation of the 1-hydroxyethyl side chain.
The exact nature of the hydrogen bonding network. Crystal structures of related brominated phenols often reveal extensive intermolecular interactions, including O-H···O and sometimes O-H···Br hydrogen bonds, which dictate the crystal packing.
The planarity or any distortion of the phenol ring.
Intermolecular contacts, such as Br···Br interactions, which can also influence the solid-state packing.
Table 3: Illustrative Crystallographic Data for a Related Compound, Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9790 (12) |
| b (Å) | 18.396 (4) |
| c (Å) | 16.801 (3) |
| β (°) | 98.83 (3) |
| Volume (ų) | 1826.0 (6) |
Note: This data is for a related isomer and is presented for illustrative purposes only.
The combination of these advanced analytical methods provides a complete and detailed portrait of the structural and electronic characteristics of this compound, forming a crucial foundation for understanding its chemical behavior and potential applications.
Determination of Crystal System, Space Group, and Unit Cell Parameters
There is no published research detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial crystallographic information such as its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ) remains uncharacterized. This foundational data is essential for understanding the solid-state arrangement of the molecule.
Conformational Analysis of the Phenol and Hydroxyethyl Moieties
A detailed conformational analysis, which would describe the spatial orientation of the phenol and hydroxyethyl groups relative to each other, has not been documented. Such an analysis would typically involve computational modeling or advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the preferred torsion angles and the potential for intramolecular hydrogen bonding. Without experimental or theoretical studies, the conformational preferences of this compound are unknown.
Elucidation of Intermolecular Packing Motifs and Supramolecular Assemblies
The manner in which molecules of this compound interact with each other in the solid state to form larger supramolecular structures has not been elucidated. Investigations into its intermolecular packing would reveal the presence of hydrogen bonding networks, halogen bonds, or other non-covalent interactions that govern the crystal packing. This information is critical for predicting and understanding the material's physical properties.
Due to the absence of primary research on the crystallographic and supramolecular characteristics of this compound, data tables detailing these properties cannot be generated at this time.
Theoretical and Computational Chemistry of 4 Bromo 2 1 Hydroxyethyl Phenol
Quantum Chemical Calculation Methods
Quantum chemical calculations serve as a powerful tool in modern chemistry, providing detailed information about molecular properties at the atomic level. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches. For a molecule like 4-Bromo-2-(1-hydroxyethyl)phenol, DFT and ab initio methods are particularly well-suited to provide accurate descriptions of its geometry, energy, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies of Ground State Geometry and Energetics
Density Functional Theory (DFT) has become a leading method for quantum chemical calculations due to its excellent balance of accuracy and computational cost. The B3LYP hybrid functional, combined with a basis set such as 6-311++G(d,p), is commonly used for studying brominated phenolic compounds. nih.gov Such calculations can determine the optimized molecular geometry corresponding to the minimum energy on the potential energy surface.
For this compound, the key structural parameters influenced by its substituents include the bond lengths and angles of the phenyl ring, the C-Br bond, the C-O and O-H bonds of the phenolic hydroxyl group, and the geometry of the 1-hydroxyethyl group. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group, along with the hydroxyethyl (B10761427) substituent, creates a complex interplay of electronic and steric effects. DFT calculations on a wide range of bromophenols have shown systematic trends, such as an increase in the O-H bond length and a decrease in the C-O bond length with increased bromine substitution. nih.gov
The optimized geometric parameters for this compound can be predicted with high accuracy. These calculations provide the foundation for further analysis of the molecule's properties.
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT (Note: These are representative values based on studies of similar compounds.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.910 | C-C-Br | 119.5 |
| C-O (Phenol) | 1.365 | C-C-O | 121.0 |
| O-H (Phenol) | 0.965 | C-O-H | 109.0 |
| C-C (Ethyl) | 1.530 | C-C-O (Ethyl) | 110.5 |
| C-O (Ethyl) | 1.430 | ||
| O-H (Ethyl) | 0.970 |
Ab Initio and Post-Hartree-Fock (e.g., MP2) Methods for Vibrational Frequencies and Electronic Properties
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous, first-principles approach to calculating molecular properties. researchgate.netcore.ac.uk These methods are often employed to obtain highly accurate vibrational frequencies and electronic properties.
Vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations yield harmonic frequencies, which are systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity. acs.org To bridge this gap, calculated frequencies are often multiplied by empirical scaling factors, which depend on the level of theory and basis set used. acs.org For instance, the scaling factor for HF/6-31G(d) is approximately 0.8982. acs.org
For this compound, key vibrational modes would include the O-H stretching of the phenolic and alcoholic groups, C-H stretching of the aromatic ring and ethyl group, C-O stretching, and the C-Br stretching mode. Studies on similar molecules like 2,4,6-trimethylphenol (B147578) have demonstrated the reliability of DFT and ab initio methods in assigning vibrational spectra. core.ac.uk
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are expected ranges for scaled theoretical frequencies.)
| Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H Stretch (Phenol, free) | 3600 - 3650 |
| O-H Stretch (Alcohol) | 3550 - 3600 |
| C-H Stretch (Aromatic) | 3050 - 3150 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C-O Stretch (Phenol) | 1200 - 1260 |
| C-Br Stretch | 550 - 650 |
Electronic Structure and Bonding Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity, stability, and intermolecular interactions. Computational analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) provide a detailed picture of the electron distribution.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. nih.gov A small energy gap implies high polarizability and chemical reactivity, as it is easier to excite an electron from the ground state. nih.govijaemr.com
In this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, with significant contributions from the oxygen lone pairs and the bromine atom. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic system. The substituents will modulate the energies of these orbitals. The electron-donating hydroxyl group will raise the HOMO energy, while the electron-withdrawing bromine atom will lower it.
Table 3: Representative Frontier Molecular Orbital Data (Note: Values are illustrative, based on similar aromatic compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -8.95 |
| LUMO Energy | -1.20 |
| Energy Gap (ΔE) | 7.75 |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis transforms the canonical molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. q-chem.com This method provides quantitative insight into intramolecular charge transfer and stabilizing donor-acceptor interactions, primarily through the analysis of second-order perturbation theory energies (E(2)).
For this compound, significant NBO interactions would include the delocalization of electron density from the oxygen lone pairs (n) into the anti-bonding π* orbitals of the phenyl ring (n → π*). Similarly, lone pairs on the bromine atom can participate in such hyperconjugative interactions. These interactions stabilize the molecule and influence its geometry and reactivity. NBO analysis also provides "natural charges" on each atom, which are generally considered more reliable than those from other methods like Mulliken population analysis. q-chem.com
Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: Based on general principles for substituted phenols.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O, Phenol) | π* (C-C, Aromatic) | ~ 5 - 20 |
| LP (Br) | σ* (C-C, Aromatic) | ~ 1 - 5 |
| σ (C-H, Aromatic) | σ* (C-C, Aromatic) | ~ 2 - 5 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. wolfram.comresearchgate.net The MEP surface is colored according to the local electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govwolfram.com
For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the oxygen atoms of the phenolic and alcoholic hydroxyl groups, due to their high electronegativity and lone pairs. These sites are the primary centers for hydrogen bonding and electrophilic attack. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the phenolic hydroxyl group, making it the most likely site for deprotonation and nucleophilic attack. The aromatic ring would exhibit intermediate potential, influenced by the electronic effects of its substituents.
Reactivity Descriptors and Chemical Selectivity Prediction
The prediction of how and where a molecule will react is a cornerstone of computational chemistry. This is often achieved through the analysis of reactivity descriptors derived from the electronic structure of the molecule.
Fukui Function Analysis for Nucleophilic, Electrophilic, and Radical Attack Sites
Fukui functions are instrumental in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. This analysis helps in understanding the local reactivity of different atoms within a molecule. For instance, a computational study on the related compound 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol demonstrated the use of Fukui functions to pinpoint reactive sites. wu.ac.thresearchgate.netwu.ac.th Similar calculations would be necessary to determine the specific reactive behavior of this compound, but such a study has not been published.
Computational Modeling of Reaction Pathways and Transition States
Understanding the mechanism of a chemical reaction involves mapping out the entire reaction pathway, including the identification of transition states and intermediates. This is a computationally intensive process that provides invaluable insights into reaction kinetics and thermodynamics. While general strategies for the exploration of potential energy surfaces and reaction pathways are well-established, arxiv.org and have been applied to various catalytic processes, mdpi.com a specific computational investigation into the reaction pathways involving this compound is not available in the current body of scientific literature.
Solvent Effects and Thermochemical Properties Modeling
The surrounding environment, particularly the solvent, can significantly influence the properties and behavior of a molecule. Computational models are crucial for simulating these effects.
Continuum Solvation Models (e.g., IEF-PCM) on Electronic and Spectroscopic Properties
Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are widely used to approximate the effect of a solvent on a solute's electronic structure and spectroscopic properties. These models treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to study solvent effects. While the principles of these models are well-documented, their specific application to predict the electronic and spectroscopic shifts of this compound in various solvents has not been reported.
Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) Calculations across Temperature Ranges
Computational methods can accurately predict the thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, and how these properties change with temperature. These calculations are vital for understanding the stability and spontaneity of chemical processes. Studies on similar compounds, like 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, have shown that thermodynamic parameters can be reliably calculated using DFT and that they generally increase with temperature. wu.ac.thresearchgate.netwu.ac.th However, a corresponding thermodynamic analysis for this compound across a range of temperatures is currently absent from the scientific literature.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Aliphatic Hydroxyl Group
The secondary alcohol functionality on the ethyl side chain is a prime site for various chemical modifications, including esterification, etherification, and oxidation.
The aliphatic hydroxyl group of 4-Bromo-2-(1-hydroxyethyl)phenol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. These reactions typically proceed via nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, where the corresponding alkoxide, formed by deprotonation of the hydroxyl group with a suitable base, reacts with an alkyl halide.
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4'-Bromo-2'-hydroxyacetophenone. tcichemicals.comsigmaaldrich.com This transformation can be accomplished using a variety of oxidizing agents. For instance, reaction with bromine in a suitable solvent can yield the ketone. Another method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup to produce 1-(4-Bromo-2-hydroxyphenyl)ethanone. chemicalbook.com The resulting acetophenone (B1666503) derivative is a versatile intermediate for further synthetic elaborations.
Transformations at the Bromine Substituent
The bromine atom attached to the aromatic ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the molecular diversity accessible from this scaffold.
The bromine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex organic molecules. mdpi.commasterorganicchemistry.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This method is widely used for the formation of biaryl compounds and can tolerate a wide range of functional groups. ikm.org.myorganic-chemistry.orgnih.gov The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is known for its mild conditions and is a reliable method for the synthesis of arylalkynes. researchgate.netnih.gov The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which generates a copper acetylide intermediate. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl or Aryl-Alkyl |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
While nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, under specific conditions or with highly activated nucleophiles, the bromine atom can be displaced. quora.compressbooks.pub More commonly, the bromine can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with specific metal hydrides, to yield 2-(1-hydroxyethyl)phenol (B3147305).
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This enhances the nucleophilicity of the aromatic ring, making it highly activated towards electrophilic aromatic substitution. libretexts.orgyoutube.com The hydroxyl group is an ortho-, para-directing group. libretexts.orgyoutube.com Given that the para position is occupied by the bromine atom, electrophilic substitution would be directed to the ortho positions relative to the hydroxyl group. However, the reactivity of the phenolic hydroxyl group itself is somewhat distinct from that of aliphatic alcohols. Direct substitution or elimination of the phenolic hydroxyl group is generally not feasible under normal conditions. libretexts.org Its presence can influence the reactivity of other parts of the molecule, for example, through the formation of intramolecular hydrogen bonds. nih.gov The antioxidant properties of many phenolic compounds are attributed to the hydrogen-donating ability of this hydroxyl group. nih.govnih.gov
Alkylation and Acylation of the Phenolic Oxygen
The oxygen atom of the phenolic hydroxyl group in this compound is nucleophilic and readily participates in alkylation and acylation reactions. These transformations are fundamental in synthetic chemistry for protecting the hydroxyl group or for introducing new functionalities.
Alkylation: This process involves the formation of an ether linkage. Typically, the phenol (B47542) is first treated with a base to form a more nucleophilic phenoxide ion. The subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another alkylating agent proceeds via a Williamson ether synthesis mechanism. The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as alkylation of the secondary alcohol in the hydroxyethyl (B10761427) group.
Acylation: This reaction leads to the formation of an ester. The phenolic oxygen can attack an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) to form the corresponding ester. This reaction is often carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the HX byproduct. The acylation of the phenolic hydroxyl is generally more facile than that of the secondary alcohol due to the greater acidity of the phenol.
A summary of typical reagents used in these transformations is presented below.
| Reaction Type | Reagent Class | Specific Examples | Product Type |
| Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br) | Ether |
| Sulfates | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Ether | |
| Acylation | Acyl Halides | Acetyl chloride (CH₃COCl) | Ester |
| Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O) | Ester |
Participation in Chelation and Complexation Reactions
The specific arrangement of the functional groups in this compound, namely the phenolic hydroxyl and the ortho-positioned hydroxyethyl group, creates a potential bidentate ligand capable of forming chelate complexes with metal ions.
The proximity of the two hydroxyl groups allows for the formation of a stable five or six-membered ring upon coordination to a metal center. The deprotonation of one or both hydroxyl groups enhances the coordinating ability of the molecule. This structural motif is analogous to other known chelating agents used in coordination chemistry. For instance, Schiff bases derived from the related 5-bromo-2-hydroxybenzaldehyde have been shown to form stable complexes with various metal ions, a process driven by the formation of intramolecular hydrogen bonds and the chelate effect. nih.gov The ability of this compound to act as a chelating ligand makes it a subject of interest for applications in catalysis, materials science, and analytical chemistry.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenol Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic attack, with the regiochemical outcome being a direct consequence of the electronic effects of the existing substituents. Nucleophilic aromatic substitution, on the other hand, is generally less favorable for this substrate under standard conditions.
Directing Effects of Existing Substituents
In electrophilic aromatic substitution (EAS), the rate and orientation of the incoming electrophile are governed by the substituents already present on the aromatic ring. lumenlearning.com The three substituents on the ring of this compound each exert their own influence.
Hydroxyl Group (-OH): The phenolic hydroxyl group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. youtube.com
Bromo Group (-Br): The bromine atom is a deactivating group, yet it is also an ortho, para-director. Its deactivating character is due to its strong electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, directing the incoming electrophile to the ortho and para positions. libretexts.org
Hydroxyethyl Group (-CH(OH)CH₃): This alkyl-type group is generally considered to be a weak activating group and an ortho, para-director due to hyperconjugation and a weak inductive effect.
When multiple substituents are present, the directing effect of the most powerful activating group dominates. In this case, the hydroxyl group's influence is paramount. It strongly activates the positions ortho and para to itself. The available positions for substitution are C3, C5, and C6. The -OH group at C2 directs to C6 (ortho) and C5 (para). The C3 position, also ortho to the hydroxyl, is sterically hindered by the adjacent hydroxyethyl group.
| Substituent | Position | Electronic Effect | Directing Effect |
| -OH | C2 | Strongly Activating (Resonance) | ortho, para |
| -Br | C4 | Deactivating (Inductive), Weakly Directing (Resonance) | ortho, para |
| -CH(OH)CH₃ | C1 | Weakly Activating (Inductive/Hyperconjugation) | ortho, para |
Competitive Reaction Pathways
The primary competitive pathway in electrophilic aromatic substitution on this compound is the regioselectivity of the attack. Given the strong directing effect of the hydroxyl group, electrophiles will preferentially attack the C6 (ortho) and C5 (para) positions. The distribution of the final products will depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance may play a role, potentially favoring substitution at the less hindered C5 position over the C6 position, which is adjacent to the hydroxyethyl group.
For instance, in a bromination reaction, which proceeds via an electrophilic substitution mechanism, the powerful activating effect of the hydroxyl group means the reaction can often proceed without a Lewis acid catalyst. youtube.commakingmolecules.com The incoming bromine atom would be directed to the positions activated by the hydroxyl group.
Another potential competitive pathway involves the two hydroxyl groups. While the phenolic oxygen is the primary site for alkylation and acylation, under certain conditions, reaction at the secondary alcohol of the hydroxyethyl group could occur, leading to a mixture of products.
Nucleophilic aromatic substitution (NAS) on this molecule is generally disfavored. NAS reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to a good leaving group (like a halogen). libretexts.orglibretexts.org These groups are necessary to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org Since this compound lacks such strong electron-withdrawing groups, the energy barrier for the formation of the anionic intermediate is high, making substitution of the bromine atom by a nucleophile an unlikely pathway. libretexts.org
Synthesis and Advanced Characterization of Derivatives and Analogues
Structural Modifications at the Bromine Position
The bromine atom at the 4-position of the phenolic ring serves as a valuable synthetic handle for introducing a wide range of functionalities. This is primarily achieved through cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Introduction of Aryl, Alkyl, and Heteroatom-Containing Moieties
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in replacing the bromine atom with various aryl and alkyl groups. For instance, the reaction of a bromo-substituted phenol (B47542) with different boronic acids in the presence of a palladium catalyst can yield biaryl structures or introduce alkyl chains. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, tetrakis(triphenylphosphine)palladium(0) with potassium phosphate (B84403) has been successfully used for Suzuki couplings of similar bromo-substituted aromatic compounds. mdpi.com
Beyond carbon-based substituents, the bromine atom can also be replaced by various heteroatom-containing moieties. This allows for the incorporation of functional groups that can significantly alter the electronic and steric properties of the parent molecule.
Annulation of New Ring Systems
The bromine atom, in conjunction with the adjacent phenolic hydroxyl group, can facilitate the construction of new ring systems fused to the benzene (B151609) ring. These annulation reactions can lead to the formation of heterocyclic structures, such as benzofurans or other oxygen-containing heterocycles. While specific examples for 4-bromo-2-(1-hydroxyethyl)phenol are not extensively documented, general strategies for the annulation of phenols often involve intramolecular cyclization reactions. These can be triggered by the formation of a carbon-carbon or carbon-oxygen bond, often facilitated by a transition metal catalyst. researchgate.net
Derivatization of the 1-Hydroxyethyl Side Chain
The 1-hydroxyethyl side chain presents multiple opportunities for structural modification, including chain elongation, functionalization, and stereoselective transformations at the chiral center.
Elongation and Functionalization of the Carbon Chain
The 1-hydroxyethyl side chain can be elongated or further functionalized to introduce new chemical properties. One approach involves the oxidation of the secondary alcohol to a ketone, which can then serve as a key intermediate for various carbon-carbon bond-forming reactions. For example, the resulting acetophenone (B1666503) derivative can undergo aldol (B89426) condensation or other related reactions to extend the carbon chain. nih.gov
Alternatively, multi-enzyme cascade reactions have been developed for the direct hydroxyethyl (B10761427) functionalization of phenols. nih.govacs.org These biocatalytic systems can offer a green and efficient route to chiral benzylic alcohols, starting from simple phenolic precursors. nih.govacs.org Such methods could potentially be adapted for the further functionalization of the 1-hydroxyethyl group.
Stereoselective Transformations at the Secondary Alcohol
The secondary alcohol in the 1-hydroxyethyl side chain is a chiral center, and its stereochemistry can significantly influence the biological activity of the molecule. Stereoselective transformations at this position are therefore of great interest.
Kinetic resolution, often catalyzed by enzymes like lipases or by transition metal complexes, is a powerful technique for separating enantiomers or for the selective transformation of one enantiomer in a racemic mixture. researchgate.netnih.gov For instance, lipase-catalyzed transesterification can selectively acylate one enantiomer of a secondary alcohol, allowing for the separation of the esterified and unreacted enantiomers. researchgate.net
Furthermore, stereospecific reactions can be employed to convert the alcohol into other functional groups while retaining or inverting the stereochemistry. For example, the conversion of an alcohol to an alkyl halide using reagents like thionyl chloride or phosphorus tribromide often proceeds with inversion of configuration via an SN2 mechanism. libretexts.org Conversely, some radical bromination reactions of β-aryl alcohols have been shown to proceed with retention of configuration. nih.gov
Chemical Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization, allowing for the formation of ethers, esters, and other functional groups. These transformations can modulate the acidity, polarity, and hydrogen-bonding capabilities of the molecule.
Classical derivatization strategies for phenolic hydroxyl groups include etherification and esterification. nih.gov Etherification can be achieved through reactions like the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide. solubilityofthings.com Esterification can be carried out using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. researchgate.netnih.gov For example, the reaction with isonicotinoyl chloride in the presence of 4-dimethylaminopyridine (B28879) can be used for the acylation of phenolic hydroxyls. nih.gov
These derivatization reactions are often straightforward and can be used to introduce a wide variety of substituents, thereby fine-tuning the properties of the parent molecule for specific applications. nih.govresearchgate.net
Formation of Complex Ethers and Esters
The synthesis of ethers and esters from this compound can be achieved through several established methods. The selection of a specific synthetic route depends on the desired complexity of the resulting ether or ester and the required reaction conditions.
Etherification:
The formation of aryl ethers from phenolic compounds is a cornerstone of organic synthesis. organic-chemistry.org The Williamson ether synthesis, a classical and widely used method, involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. chegg.com For a molecule like this compound, the phenolic hydroxyl group is significantly more acidic than the secondary alcohol, allowing for selective deprotonation and subsequent etherification at the phenolic position under controlled conditions.
More advanced and milder methods have been developed to overcome the limitations of the Williamson ether synthesis, especially when dealing with sterically hindered substrates. organic-chemistry.orgnih.gov For instance, copper-catalyzed cross-coupling reactions provide an efficient route to aryl ethers. nih.gov A combination of copper(I) iodide and a suitable ligand, such as 8-hydroxyquinaldine, can facilitate the etherification of aryl bromides with alcohols. organic-chemistry.org This approach could potentially be applied to this compound for the formation of complex ethers.
Esterification:
The synthesis of phenolic esters from this compound can be accomplished through various catalytic and non-catalytic methods. A straightforward approach involves the reaction of the phenol with an acylating agent like acetic anhydride (B1165640), often under solvent-free conditions at elevated temperatures. jetir.org This method, however, may not be suitable for the synthesis of more complex esters.
For the preparation of a wider range of esters, direct synthesis from phenols and carboxylic acids can be achieved using a catalytic amount of a borate-sulfuric acid complex. google.com This process is versatile and accommodates a variety of functional groups on both the phenol and the carboxylic acid. google.com Another innovative method employs a copper-based metal-organic framework (MOF) as a recyclable catalyst for the direct C-O coupling of ethers with phenols to generate esters. acs.org
Biocatalysis offers a green and highly selective alternative for ester synthesis. mdpi.com Lipases, such as those from Candida antarctica (CALB), can catalyze the esterification of phenolic compounds under mild conditions. These enzymatic reactions are often highly regioselective and can be used to modify one hydroxyl group in the presence of another.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
| 4-Bromophenol (B116583) | Acetic Anhydride | Anhydrous Sodium Acetate (B1210297) | Acetate Ester | |
| Substituted Phenols | Acetic Anhydride | None (Thermal) | Acetate Ester | jetir.org |
| Phenolic Compounds | Carboxylic Acids | Borate-Sulfuric Acid | Phenyl Ester | google.com |
| 2-Acetyl Phenol | Dibenzyl Ether | Cu2(dhtp) MOF / tBuOOH | Phenyl Ester | acs.org |
| Phenolic Acids | Ethanol (B145695) | Yarrowia lipolytica Biomass | Ethyl Ester | mdpi.com |
| Aromatic Alcohols | Hexanoic Acid | Lipase B from C. antarctica | Hexanoate Ester |
Quinone and Related Scaffold Formation
Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure and are prevalent in many natural and synthetic molecules. nih.gov The oxidation of phenols is a primary method for the synthesis of quinone scaffolds. The specific structure of the resulting quinone is dependent on the substitution pattern of the starting phenol and the oxidizing agent employed.
For this compound, oxidation would target the phenolic ring to form a bromo-substituted benzoquinone. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromo group on the aromatic ring influences the regioselectivity of the oxidation. The hydroxyethyl substituent may also be susceptible to oxidation, depending on the reaction conditions.
The formation of quinone scaffolds is often a key step in the synthesis of more complex molecular architectures. nih.gov For example, substituted naphthoquinones can be synthesized from precursors like 2,3-dichloro-1,4-naphthoquinone by reaction with various amines. nih.gov Similarly, the oxidation of this compound would yield a reactive intermediate that could be further functionalized to build more elaborate quinone-based structures. The hardening process in insect cuticles, known as sclerotization, involves the oxidation of phenols to quinones, which then crosslink with proteins, demonstrating the reactive nature of these scaffolds. nih.gov
| Starting Material | Reagent(s) | Product Scaffold | Significance | Reference |
| Phenols | Oxidizing Agent | Quinones | Fundamental transformation for creating quinone backbones. | nih.gov |
| 2-Bromo-1,4-naphthoquinone | Aqueous NH3 / THF | 2-Amino-1,4-naphthoquinone | Synthesis of functionalized naphthoquinone building blocks. | nih.gov |
| 2,3-Dichloro-1,4-naphthoquinone | Amines / DMSO | 2-Amino-3-chloro-1,4-naphthoquinones | Access to a diverse range of substituted naphthoquinone derivatives. | nih.gov |
| Chitin / Phenols | Oxidizing conditions | Cross-linked quinone hydrogels | Bio-inspired material synthesis based on quinone reactivity. | nih.gov |
Potential Applications in Advanced Synthetic Chemistry and Material Science
As a Chiral or Achiral Building Block in Complex Molecule Synthesis
The utility of bromo-organic compounds as intermediates in the production of pharmaceuticals and agrochemicals is well-established. ketonepharma.com The specific combination of reactive sites in 4-Bromo-2-(1-hydroxyethyl)phenol makes it a particularly interesting platform for constructing elaborate molecular architectures.
The this compound molecule possesses three distinct functional groups that can be selectively targeted in synthetic pathways. The phenolic hydroxyl group, the secondary alcohol on the ethyl side chain, and the bromine atom on the aromatic ring can each undergo a wide array of chemical transformations. The 1-hydroxyethyl group introduces a stereocenter, meaning the compound can exist as a racemic mixture or as individual enantiomers ((R) or (S)). The availability of specific isomers, such as the related (S)-2-Bromo-4-(1-hydroxyethyl)phenol, highlights its potential as a chiral building block for asymmetric synthesis, where precise three-dimensional structures are required. bldpharm.com
The phenolic and alcohol groups can be derivatized or used as handles for building larger molecules, while the bromine atom is an ideal site for carbon-carbon bond-forming reactions, such as Suzuki, Heck, or Sonogashira cross-couplings. This versatility allows for the construction of complex molecular scaffolds. For instance, derivatives of the closely related 5-bromosalicylaldehyde (B98134) are readily used to synthesize complex heterocyclic structures like imidazoles and Schiff bases, which can then be used to form metal complexes. nih.govrsc.org This demonstrates a clear pathway from a simple brominated phenol (B47542) to advanced, multi-component molecular systems.
Halogenated phenols are crucial intermediates in the chemical industry. ketonepharma.com The structure of this compound is analogous to precursors used in the synthesis of high-value chemicals. For example, the synthesis of hydroxytyrosol, a potent antioxidant, has been achieved using a brominated hydroxyphenethyl alcohol derivative as a key intermediate. nih.gov This suggests that this compound could serve a similar role as a precursor to bioactive compounds.
Role in Ligand Design for Organometallic and Asymmetric Catalysis
The arrangement of donor atoms in this compound makes it an excellent candidate for the design of specialized ligands for metal coordination. The phenolic and alcoholic oxygen atoms are positioned to act as a bidentate chelating agent, capable of binding to a single metal center to form a stable six-membered ring.
The presence of a chiral center in the 1-hydroxyethyl group is of paramount importance for asymmetric catalysis. By using an enantiomerically pure form of this compound, chemists can synthesize chiral ligands. When these ligands coordinate to a metal catalyst, they create a chiral environment that can direct the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of the product over the other.
This strategy is fundamental to modern pharmaceutical synthesis, where the biological activity of a drug often depends on its specific stereochemistry. Research on related brominated salicylaldehyde (B1680747) derivatives has shown they can be converted into tetra-substituted imidazole (B134444) ligands, which are then used to synthesize chiral metal complexes of Co(II), Ni(II), Cu(II), and Zn(II). rsc.org This established precedent underscores the potential of this compound as a backbone for novel chiral ligands.
The study of how ligands bind to metals is a core aspect of inorganic and organometallic chemistry. The structure of this compound and its derivatives allows for detailed investigation into metal-ligand interactions. Crystal structure analyses of related Schiff base compounds, such as 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, reveal the formation of intramolecular hydrogen bonds and specific coordination geometries with defined bond angles and lengths. nih.govresearchgate.net These studies provide insight into how the electronic and steric properties of the ligand influence the structure and reactivity of the resulting metal complex. The bromine atom and hydroxyl groups can also participate in intermolecular interactions like hydrogen bonding, further influencing the solid-state packing and properties of these compounds. nih.gov
Table 1: Crystallographic Data of Related Brominated Phenolic Compounds
| Compound Name | Molecular Formula | Crystal System | Space Group | Key Feature | Reference |
|---|---|---|---|---|---|
| (E)-4-Bromo-2-[(phenylimino)methyl]phenol (Polymorph 1A) | C₁₃H₁₀BrNO | Orthorhombic | Pca2₁ | Nearly planar structure, exhibits thermochromism. | nih.govresearchgate.net |
| (E)-4-Bromo-2-[(phenylimino)methyl]phenol (Polymorph 1B) | C₁₃H₁₀BrNO | Monoclinic | P2₁/n | Significant dihedral angle (45.6°) between rings. | nih.gov |
| 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol | C₁₁H₁₅BrN₂O₂ | Monoclinic | P2₁ | Forms intramolecular O—H⋯N hydrogen bonds. | nih.govresearchgate.net |
| Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate | 2C₈H₉BrO₂·H₂O | Monoclinic | P2₁/c | Forms polymeric chains via O—H⋯O and O—H⋯Br hydrogen bonds. | nih.gov |
Integration into Functional Materials
The development of new materials with tailored optical, electronic, or thermal properties is a major goal of modern chemistry. The structural attributes of this compound suggest its potential for integration into such functional materials. The two hydroxyl groups provide reactive sites for polymerization, allowing the molecule to be incorporated as a monomer into polyesters, polyethers, or polyurethanes. The presence of the bromine atom imparts flame-retardant properties and increases the refractive index of the resulting polymer.
A compelling example of the potential in this area comes from a Schiff base derivative, (E)-4-bromo-2-[(phenylimino)methyl]phenol. This compound has been shown to exist in at least two different crystalline forms (polymorphs) that have different colors at room temperature. nih.gov Furthermore, these polymorphs exhibit thermochromism, meaning their color changes reversibly upon heating or cooling. nih.govresearchgate.net This property is highly desirable for applications in sensors, smart windows, and temperature-responsive inks. The discovery of such behavior in a closely related molecule strongly suggests that derivatives of this compound could be promising candidates for the creation of new chromic materials.
Polymer Synthesis and Modification
The unique structure of this compound, featuring a reactive phenolic hydroxyl group, a secondary alcohol, and a bromine atom on the aromatic ring, theoretically positions it as a versatile monomer or modifying agent in polymer chemistry. The hydroxyl groups offer potential sites for polycondensation or polyesterification reactions, while the bromine atom can be a site for subsequent functionalization or a participant in cross-coupling reactions to create more complex polymer structures.
Supramolecular Chemistry and Self-Assembly Studies
In the realm of supramolecular chemistry, the self-assembly of molecules into well-defined, non-covalently bonded structures is of paramount importance. The functional groups present in this compound, namely the hydroxyl and bromo groups, suggest its potential to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions are fundamental to the construction of intricate supramolecular assemblies like liquid crystals, gels, and molecular networks.
However, similar to its application in polymer science, there is a lack of specific published research detailing the use of this compound in supramolecular chemistry and self-assembly studies. The investigation into how this particular arrangement of functional groups might direct the formation of specific supramolecular structures is an open area for research. The interplay between the hydrogen-bonding capabilities of the two hydroxyl groups and the potential for the bromine atom to act as a halogen bond donor could, in theory, lead to novel self-assembled materials. Future studies in this area would be necessary to elucidate the specific supramolecular behavior of this compound.
Chemical Data of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1344930-83-1 |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| Appearance | White to off-white solid |
| Solubility | Information not widely available |
Advanced Analytical Methodologies for Research Scale Investigation
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 4-Bromo-2-(1-hydroxyethyl)phenol. This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound (C8H9BrO2), the exact mass can be calculated and compared with the measured mass to confirm its identity. The presence of the bromine atom is distinctly characterized by its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which serves as a clear diagnostic marker in the mass spectrum.
Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), offers insights into the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. While specific fragmentation data for this compound is not extensively published, general fragmentation pathways for substituted phenols and benzyl (B1604629) alcohols can be inferred. Key fragmentation events would likely include the loss of the hydroxyethyl (B10761427) group, cleavage of the C-C bond between the ethyl group and the aromatic ring, and the loss of a bromine atom. Derivatization of the phenol (B47542) to an indophenol (B113434) before analysis can also be employed, as these derivatives are readily detectable by electrospray ionization mass spectrometry (ESI-MS). purdue.edu
Chromatographic Techniques for Reaction Monitoring and Purification (HPLC, GC, SFC)
Chromatographic methods are fundamental for both monitoring the progress of reactions that synthesize or involve this compound and for its purification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of phenolic compounds. researchgate.net A reverse-phase (RP) HPLC method is suitable for separating this compound from starting materials, byproducts, and other impurities. sielc.com A typical mobile phase might consist of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com For preparative separations aimed at isolating pure this compound, this method can be scaled up. sielc.com
Gas Chromatography (GC): GC is another powerful technique for analyzing phenols. epa.gov Due to the relatively low volatility and polar nature of this compound, derivatization is often necessary to improve its chromatographic behavior and prevent peak tailing. epa.gov Common derivatization agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov The resulting more volatile and less polar derivatives can be readily analyzed on standard capillary columns. epa.gov
Supercritical Fluid Chromatography (SFC): SFC presents a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. It can offer fast and efficient separations and is particularly useful for chiral separations, as discussed below.
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Mode/Column | Mobile Phase/Carrier Gas | Derivatization | Application |
| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water with acid modifier | Not typically required | Reaction monitoring, purity analysis, purification |
| GC | Capillary (e.g., DB-5) | Helium, Hydrogen | Often required (e.g., silylation, methylation) | Purity analysis, detection of volatile impurities |
| SFC | Chiral or Achiral | Supercritical CO2 with co-solvents (e.g., methanol) | Not typically required | Purification, chiral separations |
Chiral HPLC for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the carbon atom of the hydroxyethyl group, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govresearchgate.net This is of paramount importance in asymmetric synthesis, where the goal is to produce one enantiomer selectively.
The separation is achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds. lcms.cz The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. researchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their quantification. sigmaaldrich.com
In-Situ Spectroscopic Methods for Mechanistic Elucidation (e.g., stopped-flow IR, UV-Vis)
To understand the kinetics and mechanism of reactions involving this compound, in-situ spectroscopic techniques are invaluable. youtube.com These methods monitor the reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products.
Stopped-Flow Spectroscopy: This technique allows for the study of very fast reactions in solution, with timescales in the millisecond range. wikipedia.org By rapidly mixing the reactants and then stopping the flow, the subsequent reaction in the observation cell can be monitored by a spectroscopic probe, such as UV-Vis or Infrared (IR) spectroscopy. wikipedia.orghi-techsci.com For instance, the formation of this compound via the reduction of a corresponding ketone could be monitored by observing changes in the UV-Vis spectrum.
In-Situ IR and UV-Vis: Infrared spectroscopy is particularly powerful as it provides structural information about the molecules present in the reaction mixture. okstate.edunih.gov The O-H and C-O stretching vibrations of the hydroxyethyl group, as well as aromatic C-H and C=C vibrations, would be characteristic. okstate.edu Changes in these bands can be tracked over time to understand the reaction progress. For example, in-situ FTIR has been used to study the mechanism of various catalytic reactions involving substituted phenols. acs.org
Thermal Analysis Techniques (DSC, TGA) for Phase Transition and Stability Studies
Thermal analysis techniques provide crucial information about the physical properties and thermal stability of this compound.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transitions, and other phase transitions of the compound. This data is essential for understanding the material's physical state and for processing considerations.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to assess the thermal stability of this compound and to identify the temperatures at which it begins to decompose. The resulting data is critical for determining safe handling and storage temperatures. While specific DSC and TGA data for this compound are not readily available in the literature, analysis of structurally similar compounds provides an expected framework for its thermal behavior.
Future Research Directions and Unexplored Avenues
Exploration of Bio-Catalytic Transformations for Enantiopure Synthesis
The presence of a chiral center in 4-Bromo-2-(1-hydroxyethyl)phenol makes the development of enantioselective synthetic methods a critical area of research. Biocatalysis, utilizing enzymes or whole-cell systems, offers a powerful approach to achieve high enantiopurity under mild reaction conditions. Future investigations could focus on screening for novel enzymes, such as reductases or lipases, that can selectively produce either the (R)- or (S)-enantiomer of the target molecule. Protein engineering and directed evolution could be employed to enhance the catalytic efficiency and stereoselectivity of identified enzymes.
Advanced Theoretical Modeling for Predictive Reactivity and Property Design
Computational chemistry and theoretical modeling are indispensable tools for predicting the reactivity and properties of molecules. Advanced theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound. This predictive power can guide the rational design of new experiments, saving time and resources. Future modeling efforts could focus on accurately predicting the outcomes of various chemical transformations, understanding the factors governing its stereoselectivity, and designing new derivatives with tailored electronic and optical properties.
Investigation of Novel Reactivity Patterns and Cascade Reactions
The multifunctionality of this compound presents opportunities for discovering novel reactivity patterns and designing elegant cascade reactions. The interplay between the hydroxyl group, the bromine atom, and the aromatic ring could be exploited to construct complex molecular architectures in a single synthetic operation. Research in this area could involve exploring new catalytic systems that can selectively activate different parts of the molecule, leading to the efficient synthesis of diverse chemical scaffolds. For instance, palladium-catalyzed cross-coupling reactions at the bromine position, combined with transformations at the hydroxyl group, could lead to a wide array of valuable compounds.
Design and Synthesis of Next-Generation Derivatives with Tunable Properties for Specific Academic Applications
The development of novel derivatives of this compound with tunable properties is a promising avenue for academic research. By systematically modifying the core structure, it is possible to fine-tune its electronic, optical, and biological properties for specific applications. For example, introducing different substituents onto the aromatic ring or modifying the side chain could lead to new fluorescent probes, chiral ligands for asymmetric catalysis, or building blocks for functional materials. The synthesis and characterization of these next-generation derivatives would not only expand the chemical space around this scaffold but also provide valuable tools for various scientific disciplines.
Q & A
Basic: What are the optimal synthetic methodologies for 4-Bromo-2-(1-hydroxyethyl)phenol, and how are intermediates characterized?
Answer:
The compound is typically synthesized via slow evaporation or condensation reactions. For example, (E)-4-bromo-2-[(phenylimino)methyl]phenol derivatives are prepared by reacting brominated phenolic precursors with amines/aldehydes under reflux conditions. Key steps include:
- Bromination : Controlled bromination of phenolic substrates using Br₂ or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) .
- Schiff base formation : Condensation with aldehydes/amines under acidic or neutral conditions, monitored by TLC .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (hexane/ethyl acetate gradients) .
Characterization : - NMR : H/C NMR (DMSO-d₆) identifies aromatic protons, hydroxyl groups, and imine protons (δ 8–14 ppm for –OH; δ 7–8 ppm for aromatic protons) .
- XRD : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen bonding (e.g., O–H···N interactions) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Answer:
A multi-technique approach is essential:
- UV-Vis spectroscopy : Identifies π→π* and n→π* transitions in aromatic/imine systems (λmax ~250–350 nm) .
- FTIR : Confirms –OH (3200–3600 cm⁻¹), C–Br (600–700 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset ~200–300°C) and kinetic modeling (e.g., Flynn-Wall-Ozawa method for activation energy) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M–H]⁻ peaks at m/z 288–304) .
Advanced: How can contradictions between experimental and computational spectral data be resolved?
Answer:
Discrepancies often arise from solvation effects or basis set limitations in computational models. Mitigation strategies include:
- DFT optimization : Use hybrid functionals (B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM for DMSO) to simulate NMR/UV-Vis spectra .
- Vibrational frequency scaling : Apply empirical scaling factors (0.961–0.975) to IR spectra for better agreement with experimental data .
- Enantiomorph-polarity analysis : For chiral derivatives, use Flack (η) or Rogers (x) parameters in XRD refinement to resolve centrosymmetric ambiguities .
Advanced: What challenges arise in crystallographic refinement of this compound derivatives?
Answer:
Key challenges include:
- Disorder in bromine/ethyl groups : Address using PART instructions in SHELXL or constraints for thermal parameters .
- Hydrogen bonding networks : Refine O–H···N/O interactions with DFIX commands to maintain geometry .
- Twinning : For non-merohedral twinning, use TWIN/BASF commands in SHELXL and validate with Hooft/Y parameters .
Advanced: How is kinetic modeling applied to thermal decomposition studies of this compound?
Answer:
Multi-step decomposition is analyzed via:
- Isoconversional methods : Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose models to calculate activation energy (Ea) without mechanistic assumptions .
- Master plots : Compare experimental α-T curves with theoretical models (e.g., diffusion-controlled vs. nucleation) .
- Criado method : Identify rate-limiting steps (e.g., F1 model for random nucleation) using Z(α) master plots .
Advanced: How do computational methods enhance understanding of this compound’s electronic properties?
Answer:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~3–5 eV) calculated via DFT predict reactivity and charge transfer pathways .
- NLO properties : First hyperpolarizability (β) calculations (e.g., 10–30 × 10⁻³⁰ esu) identify potential nonlinear optical materials .
- Electrostatic potential (ESP) maps : Visualize electrophilic/nucleophilic sites for predicting reaction sites .
Advanced: What strategies optimize regioselectivity in bromination of phenolic precursors?
Answer:
- Directing groups : Use –OH or –OCH₃ groups to direct bromination to ortho/para positions .
- Lewis acid catalysts : FeBr₃ or AlCl₃ enhance para-selectivity in non-polar solvents (e.g., CCl₄) .
- Microwave-assisted synthesis : Reduces side reactions and improves yield (>80%) under controlled power/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
